ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate
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Overview
Description
Ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate typically involves multiple steps. One common method includes the reaction of ethyl cyanoacetate with an appropriate amine to form the cyanoacetamide intermediate. This intermediate is then reacted with a trifluoromethylphenoxy compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate
- Ethyl N-{2-cyano-2-[(1Z)-({2-[4-methoxyphenoxy]ethoxy}imino)methyl]acetyl}carbamate
- Ethyl N-{2-cyano-2-[(1Z)-({2-[2,4-dichlorophenoxy]ethoxy}imino)methyl]acetyl}carbamate
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O5/c1-2-25-15(24)22-14(23)11(9-20)10-21-27-7-6-26-13-5-3-4-12(8-13)16(17,18)19/h3-5,8,10-11H,2,6-7H2,1H3,(H,22,23,24)/b21-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDNAXLALNNHC-FBHDLOMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NOCCOC1=CC=CC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)C(/C=N\OCCOC1=CC=CC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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